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molecular formula C6H7NO2 B1589917 5-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 3757-53-7

5-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1589917
M. Wt: 125.13 g/mol
InChI Key: UFYABCWJPZTWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

The title compound was synthesized by an analogous method to Intermediate 18 starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[NH:5][C:6]=1[CH3:7].CC1NC(C(OCC)=O)=CC=1>>[CH3:7][C:6]1[NH:5][C:4]([C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC1C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(N1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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